Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium
Description
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium, commonly known as ferric sodium edetate or sodium feredetate, is a coordination complex of iron(III) with ethylenediaminetetraacetic acid (EDTA). Its molecular formula is C₁₀H₁₂FeN₂NaO₈, with a molecular weight of 367.05 g/mol . Structurally, it adopts an octahedral geometry (OC-6), where the EDTA ligand coordinates the Fe³⁺ ion via two nitrogen and four oxygen atoms . This compound appears as a yellow-brown crystalline powder, soluble in water and stable up to 240°C before decomposition .
Properties
CAS No. |
12558-71-3 |
|---|---|
Molecular Formula |
C10H13N2O8Y |
Molecular Weight |
378.12 g/mol |
IUPAC Name |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;yttrium(3+) |
InChI |
InChI=1S/C10H16N2O8.Y/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3 |
InChI Key |
PPPFOSNIFADAMA-UHFFFAOYSA-K |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Y+3] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Overview
The preparation of tetrasodium ethylenediaminetetraacetate involves multi-step chemical synthesis starting from ethylenediamine and cyanide or hydroxyacetonitrile as key raw materials. The main synthetic strategies include:
- Reaction of sodium cyanide with ethylenediamine and formaldehyde under controlled temperature and pH to form the tetrasodium salt directly.
- Preparation of tetrasodium EDTA raw material solution via reaction of ethylenediamine, sodium hydroxide, and hydroxyacetonitrile, followed by acidification and purification steps to obtain disodium EDTA or tetrasodium EDTA.
Detailed Preparation Method 1: Direct Synthesis Using Sodium Cyanide, Ethylenediamine, and Formaldehyde
This method involves the reaction of sodium cyanide (NaCN), ethylenediamine (C2H8N2), formaldehyde (HCHO), sodium hydroxide (NaOH), and water in a reactor with precise control of temperature and pH.
| Step | Raw Materials (Mass parts) | Reaction Conditions | Notes |
|---|---|---|---|
| 1 | Sodium cyanide (30% solution): 790–1540 parts | Add NaCN to reactor, keep temperature ≤ 50°C | Initial cyanide addition |
| 2 | Ethylenediamine (≥99% purity): 65–130 parts | Add ethylenediamine dropwise over ~2 hours | Reaction at ≤ 50°C |
| 3 | Formaldehyde (37% solution): 60–750 parts | Raise temperature to 100°C, reflux, add formaldehyde over 1–1.5 hours | Reflux reaction |
| 4 | Water: 50–100 parts; Sodium hydroxide (100%): 46–215 parts | After reaction, add water and NaOH, adjust pH to 10–10.5 | Final pH adjustment to obtain tetrasodium salt solution |
- Appearance: Colorless liquid
- pH (1% aqueous solution): 10.5–12.0
- Effective content: 36–38%
- Molecular formula: C10H12N2Na4O8
- Molecular weight: 380.17 g/mol
- Environmentally friendly and simple process
- High purity and good stability of product
Reference: This method is described in patent CN103570570A with detailed raw material ratios and reaction conditions.
Detailed Preparation Method 2: Hydroxyacetonitrile Route with Sodium Cyanide Inhibition for High Purity EDTA Disodium Salt
This method prepares tetrasodium EDTA raw material solution by reacting ethylenediamine and hydroxyacetonitrile in sodium hydroxide solution, with sodium cyanide added as an inhibitor to reduce impurities. The tetrasodium EDTA solution is then acidified and purified to obtain disodium EDTA with high purity.
| Step | Description | Conditions/Details |
|---|---|---|
| 1 | Mix ethylenediamine (quadrol) and aqueous sodium hydroxide | Molar ratio quadrol:NaOH ≈ 1:4–5.2 |
| 2 | Add sodium cyanide inhibitor | Molar ratio sodium cyanide:hydroxyacetonitrile = 1:22–26 |
| 3 | Under negative pressure (-0.01 to -0.02 MPa), at 85–102°C, add hydroxyacetonitrile dropwise over 3–5 hours | Reaction temperature controlled carefully |
| 4 | Incubate 20–40 minutes, blow air to remove ammonia, add formaldehyde as conditioning agent | Formaldehyde added over 20–40 minutes, reaction continued 0.5–1 hour |
| 5 | Cool to 80–90°C, add hydrogen peroxide, react 10–30 minutes | Oxidation step to remove impurities |
| 6 | Add ethylenediaminetetraacetic acid (EDTA), adjust pH to 9–12 | Prevents byproduct formation |
| 7 | Add sulfuric acid (vitriol oil), adjust pH to 6–8 | Acidification and crystallization preparation |
| 8 | Decolorize with granular activated carbon (GAC), filter, concentrate solution to 30–36% tetrasodium EDTA content, adjust pH to 4–5 | Purification step |
| 9 | Cool to 40–50°C, crystallize, filter, wash, and dry to obtain disodium EDTA crystals | Final product isolation |
- Purity: >99%
- Appearance: White crystalline solid
- Yield: Approximately 80.8% based on quadrol
- Reduced harmful impurities due to sodium cyanide inhibitor
- Improved color and luster of product
- Cost-effective with simple production steps
- Over 10% reduction in production cost compared to prior art
Reference: Detailed in patent CN101723842A with comparative examples and process optimization.
Comparative Data Table of Preparation Methods
| Parameter | Method 1: Direct Cyanide Route | Method 2: Hydroxyacetonitrile with Inhibitor |
|---|---|---|
| Raw Materials | Sodium cyanide, ethylenediamine, formaldehyde, NaOH, water | Ethylenediamine (quadrol), hydroxyacetonitrile, sodium cyanide inhibitor, formaldehyde, H2O2, sulfuric acid, NaOH |
| Reaction Temperature | ≤50°C initial, then 100°C reflux | 85–102°C under negative pressure |
| pH Control | Final pH 10–10.5 | Multiple pH adjustments: 9–12, then 6–8, then 4–5 |
| Product Form | Colorless liquid tetrasodium EDTA solution | White crystalline disodium EDTA |
| Purity | High, stable | >99% purity |
| Yield | Not explicitly stated | ~80.8% yield based on quadrol |
| Environmental Impact | Environmentally friendly | Reduced impurities, less byproducts |
| Cost Efficiency | Simple and stable | Over 10% cost reduction |
Chemical Reactions Analysis
Types of Reactions
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of yttrium.
Reduction: It can also be reduced, although this is less common due to the stability of the yttrium-EDTA complex.
Substitution: The EDTA ligand can be substituted with other ligands under certain conditions, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of competing ligands and controlled pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of yttrium, while substitution reactions can produce new coordination compounds with different ligands.
Scientific Research Applications
Chemical Properties and Structure
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium has the chemical formula and a molar mass of approximately 372.24 g/mol. The compound is characterized by its ability to form stable complexes with various metal ions, making it useful in chelation processes.
Applications in Analytical Chemistry
2.1 Chelation and Metal Ion Analysis
Sodium yttrium ethylenediaminetetraacetate is widely used as a chelating agent in analytical chemistry. It effectively binds with metal ions, which facilitates their detection and quantification in various samples. This property is particularly valuable in:
- Titration Methods : The compound is suitable for complexometric titrations, allowing for precise measurements of metal concentrations in solutions .
- Environmental Monitoring : It aids in the analysis of heavy metals in water samples, contributing to environmental assessments and pollution control .
2.2 Case Study: Heavy Metal Detection
A study demonstrated the effectiveness of sodium yttrium ethylenediaminetetraacetate in detecting lead ions in contaminated water sources. The method showed high sensitivity and specificity, with detection limits reaching parts per billion (ppb) levels .
Applications in Biochemistry
3.1 Enzyme Inhibition
The compound has been shown to inhibit metalloproteases that require divalent cations for activity. This property is beneficial for biochemical research involving enzyme kinetics and inhibition studies .
3.2 Drug Formulation
In pharmaceutical applications, sodium yttrium ethylenediaminetetraacetate can be used to stabilize drug formulations by binding to metal contaminants that may affect drug efficacy or safety .
Environmental Applications
4.1 Water Treatment
Recent research highlights the role of sodium yttrium ethylenediaminetetraacetate in enhancing the efficiency of water treatment processes, particularly in the removal of micropollutants through advanced oxidation processes like photo-Fenton reactions .
4.2 Case Study: Wastewater Treatment
A study evaluated the use of this compound in wastewater treatment facilities, showing significant improvements in the degradation of organic pollutants when combined with other chelating agents under natural pH conditions .
Data Tables
| Application Area | Specific Use |
|---|---|
| Analytical Chemistry | Metal ion detection and quantification |
| Biochemistry | Enzyme inhibition studies |
| Environmental Science | Water treatment and micropollutant removal |
Mechanism of Action
The mechanism of action of Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium involves the formation of stable chelates with metal ions. The EDTA ligand binds to the metal ion through multiple coordination sites, forming a highly stable complex. This stability is crucial for its applications in various fields, as it ensures the controlled release and reactivity of the metal ion.
Comparison with Similar Compounds
Primary Uses :
- Hematinic agent: Treats iron-deficiency anemia via oral or intravenous administration .
- Chelating agent : Binds free metal ions in industrial processes, such as photography and wastewater treatment .
Comparison with Similar EDTA-Metal Complexes
EDTA forms stable complexes with various metals, altering their solubility, bioavailability, and toxicity. Below is a detailed comparison of sodium [(ethylenedinitrilo)tetraacetato]ferrate(1-) with analogous compounds:
Key Compounds for Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Metal Oxidation State | Primary Uses | Toxicity Profile |
|---|---|---|---|---|---|---|
| Sodium [(ethylenedinitrilo)tetraacetato]ferrate(1-) | C₁₀H₁₂FeN₂NaO₈ | 367.05 | 15708-41-5 | Fe(III) | Hematinic, chelating agent | Low toxicity |
| Disodium EDTA | C₁₀H₁₄N₂Na₂O₈·2H₂O | 372.24 | 6381-92-6 | N/A | Laboratory chelator, food additive | Generally recognized as safe |
| Calcium Disodium Edetate | C₁₀H₁₂CaN₂Na₂O₈ | 374.28 | 62-33-9 | Ca(II), Na(I) | Heavy metal poisoning treatment | Low when used appropriately |
| Disodium Nickel EDTA | C₁₀H₁₂N₂NiNa₂O₈ | 367.92 | 11079-07-5 | Ni(II) | Industrial applications | Toxic, potential carcinogen |
| Disodium Cobalt EDTA | C₁₀H₁₂CoN₂Na₂O₈ | 392.95 | 15137-09-4 | Co(II) | Vitamin B12 analogs, industry | Moderate toxicity |
| Iron(III)-EDTA Complex | C₁₀H₁₂FeN₂O₈ | 344.09 | 15275-07-7 | Fe(III) | Chemical synthesis | High toxicity (LD₅₀ 130 mg/kg) |
Structural and Functional Differences
Metal Center and Oxidation State :
- Fe(III) in sodium feredetate enables high stability and redox inertness, making it suitable for pharmaceutical use .
- Ni(II) and Co(II) complexes are less stable in biological systems and are primarily industrial .
- Ca(II) in calcium disodium edetate selectively binds heavy metals (e.g., lead) for detoxification .
Solubility and Bioavailability: Sodium feredetate’s water solubility (~50 g/L) exceeds non-sodium complexes like iron(III)-EDTA, which require acidic conditions for dissolution . Calcium disodium edetate’s solubility is pH-dependent, optimized for gastrointestinal absorption in chelation therapy .
Toxicity: Sodium feredetate exhibits low toxicity (LD₅₀ > 2000 mg/kg in rodents) due to its stable Fe³⁺-EDTA coordination and sodium counterions . In contrast, the non-sodium iron(III)-EDTA complex shows higher toxicity (LD₅₀ 130 mg/kg, intraperitoneal in mice) .
Research Findings and Trends
- Stability Constants : Fe³⁺-EDTA has a log stability constant (log K) of 25.1, higher than Ca²⁺ (10.6) and Co²⁺ (16.5), explaining its preferential use in biomedical applications .
- Environmental Impact : EDTA-metal complexes are persistent in water; sodium feredetate’s low ecotoxicity makes it preferable over nickel/cobalt variants .
Biological Activity
Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium, commonly referred to as sodium yttrium ethylenediaminetetraacetate, is a coordination compound with significant biological activity. This compound is primarily known for its chelating properties, which allow it to bind metal ions and influence various biological processes. Below, we explore its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12N2O8Na2
- Molecular Weight : Approximately 318.2 g/mol
- IUPAC Name : Sodium (1-) yttrium ethylenediaminetetraacetate
- CAS Number : 25555
1. Chelation Mechanism
The primary biological activity of sodium yttrium ethylenediaminetetraacetate is its ability to act as a chelating agent. It forms stable complexes with metal ions, which can be beneficial in various medical applications, including:
- Detoxification : It helps in the removal of heavy metals from biological systems, thereby reducing toxicity.
- Nutritional Supplementation : The compound can enhance the bioavailability of essential minerals by preventing their precipitation in the gastrointestinal tract.
2. Antimicrobial Activity
Research has indicated that chelating agents like sodium yttrium ethylenediaminetetraacetate can exhibit antimicrobial properties. By binding essential metal ions required for microbial growth, it can inhibit the proliferation of bacteria and fungi.
3. Influence on Cellular Processes
Studies suggest that this compound may influence cellular processes such as apoptosis and cell signaling pathways due to its interaction with metal ions involved in these processes.
Case Studies and Experimental Data
Applications
-
Medical Use
- Heavy Metal Poisoning Treatment : Sodium yttrium ethylenediaminetetraacetate is used in clinical settings to treat heavy metal poisoning (e.g., lead, mercury).
- Antimicrobial Agent : It is being explored as a potential antimicrobial agent in wound care formulations.
-
Agricultural Use
- Soil Remediation : The compound can be utilized to remove toxic metals from contaminated soils, enhancing soil health and crop yield.
-
Nutritional Supplements
- Used in formulations aimed at improving mineral absorption and preventing deficiencies.
Safety and Toxicity
While sodium yttrium ethylenediaminetetraacetate is generally considered safe when used appropriately, excessive exposure or incorrect dosages can lead to adverse effects such as electrolyte imbalances or renal toxicity. Monitoring and controlled administration are essential during therapeutic applications.
Q & A
Q. What is the standard laboratory synthesis protocol for sodium [(ethylenedinitrilo)tetraacetato]ferrate(1-)?
The compound is synthesized by reacting disodium ethylenediaminetetraacetate (Na₂EDTA) with ferric nitrate (Fe(NO₃)₃·9H₂O) in aqueous solution. The reaction proceeds under controlled pH (~3–4) to ensure proper chelation. The product is crystallized by adding ethanol and purified via recrystallization from water-ethanol mixtures .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- IR spectroscopy : Identifies characteristic EDTA ligand vibrations (e.g., carboxylate stretches at ~1600 cm⁻¹ and C-N bonds at ~1300 cm⁻¹) .
- pH-dependent solubility tests : The compound remains soluble in water but precipitates in ethanol, aligning with its hygroscopic nature .
- X-ray diffraction (XRD) : Resolves the octahedral coordination geometry of the Fe³⁺ center, typical for EDTA complexes .
Q. How does solubility in polar vs. nonpolar solvents impact experimental design?
The compound is freely soluble in water and acidic solutions but only slightly soluble in ethanol. This property necessitates aqueous-based reaction systems for applications like metal ion buffering or spectrophotometric titrations. For nonpolar matrices, derivatization or co-solvent systems (e.g., water-DMSO) are required .
Advanced Research Questions
Q. How can researchers optimize the compound’s stability in varying pH conditions for long-term studies?
Stability is pH-dependent due to EDTA’s protonation states. Below pH 2, the complex may dissociate, releasing free Fe³⁺. To mitigate this:
Q. What methodological strategies address discrepancies in reported thermodynamic stability constants (log K)?
Discrepancies arise from ionic strength differences or competing ligands. To resolve:
Q. How can this compound be utilized as a metal ion buffer in enzyme inhibition studies?
As a Fe³⁺ chelator, it maintains sub-micromolar free Fe³⁼ concentrations, critical for studying metalloenzymes (e.g., catalase). Methodology:
- Calculate required concentration using the stability constant (log K ~25 for Fe³⁺-EDTA).
- Validate free [Fe³⁺] via competition assays with a fluorescent probe (e.g., calcein) .
Q. What advanced techniques characterize its redox behavior in catalytic applications?
- Cyclic Voltammetry (CV) : Reveals Fe³⁺/Fe²⁺ redox peaks (typically ~0.1–0.3 V vs. Ag/AgCl).
- Electron Paramagnetic Resonance (EPR) : Detects paramagnetic Fe³⁺ centers (g ~4.3 signal).
- Mössbauer Spectroscopy : Resolves oxidation states and ligand-field symmetry .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on its solubility in ethanol?
While most studies report slight ethanol solubility, variations arise from crystallinity or hydration states. To address:
Q. Why do dissociation kinetics vary across studies in biological media?
Competing ligands (e.g., citrate in serum) accelerate Fe³⁺ release. Control experiments should:
- Use artificial biological fluids (e.g., simulated body fluid with 0.5 mM citrate).
- Track Fe³⁺ release via atomic absorption spectroscopy (AAS) .
Methodological Best Practices
- Purity Verification : Use HPLC with UV detection (C18 column, 0.1% TFA mobile phase) to confirm >98% purity .
- Handling Precautions : Store in airtight, desiccated containers to prevent hygroscopic degradation .
- Ethical Compliance : Adhere to institutional guidelines for Fe³⁺ waste disposal due to environmental toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
